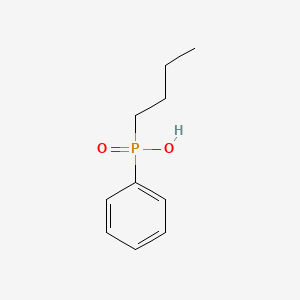

butyl(phenyl)phosphinic acid

Description

Significance of Organophosphorus Compounds in Modern Chemical Research

The field of organophosphorus chemistry has a profound impact on modern chemical research due to the wide-ranging applications of these compounds. They are integral to the development of pharmaceuticals, agrochemicals, and materials science. rsc.org In medicine, organophosphorus compounds are investigated for their potential as enzyme inhibitors, with applications in treating a variety of diseases. researchgate.net For instance, phosphinic acid derivatives have shown promise as potent inhibitors of zinc and aspartyl proteases. researchgate.net They are also utilized as flame retardants, plasticizers, and catalysts in industrial processes. researchgate.netnih.gov The unique chemical and physical properties of organophosphorus compounds, stemming from the phosphorus atom's ability to exist in various oxidation states and coordination environments, make them versatile building blocks in organic synthesis. taylorandfrancis.com

Classification and Structural Features of Phosphinic Acid Derivatives

Phosphinic acids, with the general formula R₂P(O)OH, are a subclass of organophosphorus compounds where the phosphorus atom is bonded to two organic residues and one hydroxyl group, in addition to a double bond with an oxygen atom. mdpi.com They are derivatives of hypophosphorous acid. mdpi.com

The key structural features of phosphinic acid derivatives include:

A tetrahedral phosphorus center.

One P=O double bond.

Two P-C single bonds to organic groups (alkyl or aryl).

One P-OH single bond, which imparts acidic properties.

This structure allows phosphinic acids to act as stable mimics of the tetrahedral transition states in certain enzymatic reactions, a property that is exploited in the design of enzyme inhibitors. kent.ac.ukcore.ac.uk

Historical Context and Evolution of Phosphinic Acid Chemistry

The history of phosphinic acid chemistry dates back to the 19th century. One of the earliest recorded syntheses of a phosphinic acid was the oxidation of a secondary phosphine (B1218219). kent.ac.uk The development of organophosphorus chemistry was significantly advanced by the work of scientists like Michaelis and Arbuzov, whose namesake reactions became fundamental methods for forming carbon-phosphorus bonds. The synthesis of organophosphorus compounds, including nerve agents, for chemical warfare during the World Wars also, unfortunately, contributed to the expansion of knowledge in this field. nih.govmdpi.com In the post-war era, research shifted towards peaceful applications, leading to the discovery of their utility as pesticides, herbicides, and pharmaceuticals. nih.gov The evolution of synthetic methodologies has made a wide array of phosphinic acid derivatives accessible for study and application.

Current Research Landscape and Prospective Directions in Phosphinic Acid Studies

Current research on phosphinic acids is highly interdisciplinary. In medicinal chemistry, there is a strong focus on developing novel phosphinic acid-based inhibitors for enzymes implicated in diseases such as cancer, hypertension, and bacterial infections. researchgate.netliverpool.ac.uk The ability of phosphinic peptides to act as transition-state analogue inhibitors continues to be a major area of investigation. researchgate.net

In materials science, phosphinic acids and their polymers are being explored for their flame-retardant properties and as ligands for the creation of metal-organic frameworks (MOFs) and coordination polymers with interesting catalytic and magnetic properties. researchgate.netmdpi.com

Prospective directions in phosphinic acid research include:

The development of more efficient and stereoselective synthetic methods.

The design of "smart" materials that respond to external stimuli.

The exploration of their potential in "green chemistry" applications, such as in the design of more environmentally friendly catalysts and flame retardants. rsc.org

Further investigation into their role as ligands in catalysis and for the extraction of metal ions.

Compound Profile: Butyl(phenyl)phosphinic Acid

This section will focus specifically on the chemical compound this compound.

Structure

3D Structure

Properties

IUPAC Name |

butyl(phenyl)phosphinic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15O2P/c1-2-3-9-13(11,12)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBQIMLAGVUXZMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCP(=O)(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Butyl Phenyl Phosphinic Acid and Analogs

Synthesis and Characterization

The synthesis of butyl(phenyl)phosphinic acid can be achieved through various methods common in organophosphorus chemistry. A prevalent approach involves the Arbuzov reaction, where a phosphonite is reacted with an alkyl halide. Another method is the oxidation of the corresponding secondary phosphine (B1218219) oxide.

| Property | Value |

| Molecular Formula | C₁₀H₁₅O₂P |

| Molecular Weight | 200.20 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 80-82 °C |

| Solubility | Soluble in many organic solvents |

Characterization of this compound is typically performed using a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is used to identify the signals corresponding to the protons of the butyl and phenyl groups.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

³¹P NMR spectroscopy is a crucial tool for characterizing organophosphorus compounds, and for this compound, a characteristic signal is observed in the region typical for phosphinic acids.

Infrared (IR) Spectroscopy: IR spectra show characteristic absorption bands for the P=O (strong), P-OH, and C-H bonds.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern.

Chemical Reactivity and Properties

The chemical reactivity of this compound is dictated by the functional groups present. The acidic proton of the hydroxyl group can be readily removed by a base to form a phosphinate salt. The P=O group can act as a hydrogen bond acceptor. The phenyl and butyl groups can undergo reactions typical for these organic moieties, although the phosphinic acid group can influence their reactivity.

Applications in Scientific Research

This compound and its derivatives are utilized in several areas of scientific research.

Role in Catalysis

Phosphinic acids can serve as ligands for metal catalysts. The phosphorus atom can coordinate to a metal center, and the electronic and steric properties of the butyl and phenyl groups can be tuned to influence the activity and selectivity of the catalyst. These types of ligands have been employed in various catalytic transformations, including cross-coupling reactions.

Applications in Materials Science

In materials science, this compound can be used as a building block for the synthesis of new polymers and hybrid materials. Its incorporation into a polymer backbone can enhance thermal stability and flame retardancy. The phosphinic acid group can also be used to functionalize surfaces, imparting new properties to materials.

Potential in Medicinal Chemistry

While specific studies on the medicinal chemistry applications of this compound are not as extensive as for other phosphinic acid derivatives, its structural motifs suggest potential areas of interest. The phosphinic acid group can act as a bioisostere for carboxylic acids or phosphate (B84403) groups, potentially enabling it to interact with the active sites of enzymes. core.ac.uknih.gov Research in this area would involve the synthesis of more complex molecules incorporating the this compound scaffold and evaluating their biological activity.

Derivatization Facilitated by Activating Reagents (e.g., T3P®)

The derivatization of phosphinic acids, including this compound, can be efficiently achieved using activating reagents that promote condensation reactions with nucleophiles such as alcohols and amines. Propylphosphonic anhydride (B1165640) (T3P®) has emerged as a particularly effective and mild reagent for this purpose. researchgate.netcore.ac.uk T3P® facilitates the formation of esters and amides from phosphinic acids under gentle conditions, often at room temperature, providing high yields and purities. researchgate.netribbitt.com The reaction is advantageous due to its selectivity, minimal epimerization for chiral substrates, and the water-soluble nature of its by-products, which simplifies purification. ribbitt.comgoogle.com

The process involves the activation of the phosphinic acid's P-OH group by T3P®, forming a more reactive intermediate. This intermediate is then readily attacked by a nucleophile (e.g., an alcohol or amine) to yield the corresponding phosphinate ester or phosphinic amide. scispace.com Studies have demonstrated the successful esterification of various phosphinic acids with a wide range of simple alcohols in the presence of T3P®, with reactions being fast and efficient. researchgate.net For instance, the T3P®-promoted reaction of methyl-phenylphosphinic acid with n-butanol is a viable method for producing the corresponding n-butyl ester. tandfonline.com This methodology is not only effective for laboratory-scale synthesis but is also suitable for larger, industrial-scale production due to the favorable properties of the T3P® reagent. core.ac.ukgoogle.com

Table 1: Examples of T3P®-Mediated Esterification of Phosphinic Acids scispace.com

| Entry | Alcohol (ROH) | Time (h) | Yield (%) |

| 1 | Methanol | 0.5 | 80 |

| 2 | Ethanol | 0.5 | 77 |

| 3 | n-Propanol | 0.5 | 80 |

| 4 | n-Butanol | 0.5 | 82 |

| 5 | Isopropanol | 3 | 76 |

| 6 | Benzyl alcohol | 0.5 | 95 |

| Reaction conditions: 1-hydroxy-3-methyl-3-phospholene 1-oxide with alcohol in the presence of 1.1 equivalents of T3P® in ethyl acetate (B1210297) at 25°C. scispace.com |

Hydrophosphinylation Reactions of Unsaturated Substrates

Hydrophosphinylation is a powerful, atom-economical method for forming phosphorus-carbon (P-C) bonds, providing a direct route to compounds like this compound. nih.govnih.gov This reaction involves the addition of a P-H bond from a phosphinic acid precursor, such as phenylphosphinic acid, across the double or triple bond of an unsaturated substrate like an alkene or alkyne. nih.gov The "butyl" moiety of this compound would be introduced via the use of a butene isomer as the substrate.

The reaction can proceed through several mechanisms, most commonly via free-radical or transition-metal-catalyzed pathways. nih.govresearchgate.net

Radical Hydrophosphinylation: This can be initiated thermally, with radical initiators like peroxides or AIBN, or photochemically. researchgate.netthieme-connect.comresearchgate.net Microwave-assisted hydrophosphinylation of unactivated alkenes with phenylphosphinic acid has been reported as an efficient method that operates without the need for a metal catalyst or external radical initiator. thieme-connect.comorganic-chemistry.org UV-mediated hydrophosphinylation also provides a metal-free alternative for the formation of P-C bonds under mild conditions. nih.govrsc.org

Metal-Catalyzed Hydrophosphinylation: Transition metals, particularly palladium and nickel, can catalyze the addition of phosphinic acids to unsaturated bonds. nih.gov These methods can offer high regioselectivity, allowing for controlled addition to either terminal or internal positions of the unsaturated substrate, depending on the choice of catalyst and ligands. nih.gov

The choice between radical and metal-catalyzed methods often depends on the specific substrate. For example, while metal-catalyzed additions work well for terminal alkenes, radical reactions can be more effective for internal alkenes. nih.gov These hydrophosphinylation strategies represent a key approach to synthesizing the core structure of alkyl(phenyl)phosphinic acids.

Continuous Flow Synthesis Techniques for Scalable Production

The transition from traditional batch processing to continuous flow manufacturing is gaining significant attention in the pharmaceutical and chemical industries for its potential to improve safety, efficiency, and scalability. rsc.orgresearchgate.net These techniques are applicable to the production of organophosphorus compounds, including phosphinic acids and their derivatives. mdpi.comnih.gov

Continuous flow reactors, particularly when combined with microwave irradiation, can significantly reduce reaction times and improve product yields for reactions like the esterification of phosphinic acids. mdpi.comresearchgate.net In a typical setup, a solution of the reactants (e.g., phenyl-H-phosphinic acid and an alcohol like n-butanol) is pumped through a heated or irradiated flow cell. mdpi.comresearchgate.net The precise control over parameters such as temperature, pressure, and residence time allows for fine-tuning of the reaction to maximize conversion and minimize by-product formation. nih.govdntb.gov.ua

This methodology has been successfully applied to the direct esterification of phenyl-H-phosphinic acid, demonstrating higher productivity compared to batch methods. mdpi.comresearchgate.net The ability to operate these systems for extended periods allows for the production of kilogram-scale quantities of material, making it a viable strategy for the scalable production of this compound and its derivatives. rsc.orgnih.gov The development of compact, modular flow reactors further enhances the accessibility and efficiency of this technology for pharmaceutical manufacturing. rsc.orgresearchgate.net

Table 2: Comparison of Batch vs. Continuous Flow Esterification of Phenyl-H-phosphinic acid with n-Butanol mdpi.com

| Method | Temperature (°C) | Time | Conversion (%) |

| Batch (MW) | 160 | 30 min | 86 |

| Flow (MW) | 160 | 40 min (residence) | 50 |

| Flow (MW) | 180 | 40 min (residence) | 53 |

| Flow (MW) | 200 | 40 min (residence) | 63 |

| The continuous flow system, despite showing lower conversion at comparable temperatures in this specific study, allows for continuous production, leading to higher overall productivity over time. mdpi.com |

Stereoselective Synthesis of Chiral Phosphinic Acid Derivatives

This compound possesses a stereogenic phosphorus center, making it a chiral molecule. The synthesis of specific enantiomers of such P-chiral compounds is a significant challenge in synthetic chemistry, as the biological activity and physical properties of the enantiomers can differ substantially. nih.govrsc.org

Enantioselective and Diastereoselective Synthetic Strategies

The creation of P-chiral phosphinic acid derivatives with high stereoselectivity often relies on two main strategies: the use of chiral auxiliaries or asymmetric catalysis. researchgate.netchalmers.se

Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.orgrsc.org For P-chiral compounds, auxiliaries like (-)-ephedrine or derivatives of chiral amino alcohols can be attached to a phosphorus precursor. chalmers.sebohrium.com Subsequent reactions, such as nucleophilic displacement with Grignard reagents (e.g., a butyl Grignard reagent), proceed with high diastereoselectivity due to the steric influence of the auxiliary. acs.org The auxiliary is then cleaved to yield the enantioenriched phosphinic acid or its ester. This approach allows for the synthesis of various P-stereogenic compounds in high optical purity. bohrium.comacs.org

Asymmetric Catalysis: This approach uses a chiral catalyst to control the stereochemistry of the reaction. For example, the desymmetrization of prochiral phosphinic acids via palladium-catalyzed asymmetric allylic alkylation can produce P-chiral phosphinates with high enantioselectivity. nih.gov Similarly, copper-catalyzed reactions have been employed for the enantioselective synthesis of P-chiral tertiary phosphine oxides. rsc.org These catalytic methods are highly desirable as only a small amount of the chiral catalyst is needed to generate large quantities of the chiral product.

Chiral Resolution Techniques for Racemic Phosphinic Acids

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers) of this compound, chiral resolution can be employed to separate the enantiomers. This classical method typically involves reacting the racemic acid with a single enantiomer of a chiral resolving agent, usually a chiral amine such as brucine, strychnine, or a chiral α-phenylethylamine.

This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties (e.g., solubility), they can be separated by conventional methods like fractional crystallization. After separation, the individual diastereomeric salts are treated with a strong acid to cleave the resolving agent, yielding the optically pure enantiomers of the phosphinic acid.

Functionalization and Derivatization Strategies for this compound

This compound is a versatile molecule that can be chemically modified at several positions to create a library of related derivatives. polyu.edu.hk The primary sites for functionalization are the P-OH group, the phenyl ring, and the butyl chain.

The P-OH group is the most common site for derivatization. As discussed in section 2.2.3, it can be readily converted into esters and amides via condensation reactions, often activated by reagents like T3P® or N,N'-Carbonyldiimidazole (CDI). researchgate.netresearchgate.net The P-OH group can also be converted to a P-Cl group using chlorinating agents like thionyl chloride, creating a highly reactive phosphinic chloride intermediate that can react with a wide array of nucleophiles. polyu.edu.hk Furthermore, palladium-catalyzed allylation reactions with allylic alcohols provide another route to functionalize the P-OH bond. polyu.edu.hk

The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents (e.g., nitro, halogen, or alkyl groups), provided the reaction conditions are compatible with the phosphinic acid moiety. The butyl group can also be functionalized, although this is generally more challenging and may require the synthesis to start from an already functionalized butyl precursor. These derivatization strategies are crucial for tuning the molecule's properties for various applications and for structure-activity relationship (SAR) studies. rsc.org

Reaction Mechanisms and Reactivity Studies of Butyl Phenyl Phosphinic Acid Derivatives

Mechanistic Elucidation of Esterification and Amidation Processes

The formation of esters and amides from butyl(phenyl)phosphinic acid and its precursors involves several distinct mechanistic pathways, influenced by the chosen reagents and reaction conditions.

Esterification Mechanisms: Direct esterification of phosphinic acids like phenyl-H-phosphinic acid is often challenging but can be achieved under specific conditions. One method involves microwave (MW) irradiation, which facilitates the reaction between the phosphinic acid and an alcohol, such as butanol. This direct process is atom-efficient but typically requires high temperatures (e.g., 140-220°C) and can be promoted by ionic liquids which act as both a MW absorber and a catalyst. nih.govmdpi.com An alternative approach is a thermal, catalyst-free esterification, which, while potentially greener, necessitates prolonged heating periods. mdpi.com

A more common and controlled method is the alkylating esterification , where the phosphinic acid is first deprotonated by a base (e.g., triethylamine) and then reacted with an alkyl halide like butyl bromide. This reaction proceeds via an Sɴ2 mechanism at the alkyl halide. mdpi.com

For more efficient esterification under milder conditions, activating agents are employed. Propylphosphonic anhydride (B1165640) (T3P®) is an effective reagent that promotes the esterification of phosphinic acids with alcohols at room temperature. The mechanism involves the formation of a mixed anhydride intermediate between the phosphinic acid and T3P®, which is highly reactive towards nucleophilic attack by the alcohol. Theoretical calculations suggest this pathway is significantly more exothermic compared to the direct, uncatalyzed reaction. kent.ac.ukresearchgate.net

Amidation Mechanisms: Similar to esterification, amidation can be achieved by activating the phosphinic acid. The T3P® reagent can also be used to facilitate the reaction between a phosphinic acid and an amine, proceeding through a similar activated mixed anhydride intermediate. kent.ac.ukliverpool.ac.uk

The Atherton-Todd reaction provides a general route to phosphinamides. In this process, a dialkyl phosphite (B83602) or an H-phosphinate is treated with carbon tetrachloride and an amine. The mechanism involves the in situ formation of a phosphinyl chloride intermediate, which is then readily attacked by the amine nucleophile to yield the corresponding amide. wikipedia.org

Another pathway is the direct N-alkylation of a pre-formed phosphinic amide. For instance, a P-chiral phosphinic amide can be N-alkylated with an alcohol in the presence of a ruthenium catalyst. The proposed mechanism follows a "borrowing hydrogen" pathway, involving the catalytic dehydrogenation of the alcohol to an aldehyde, condensation with the amide to form an imine, and subsequent hydrogenation of the imine to the N-alkylated product. researchgate.net Studies on the aminolysis of related phosphinate esters suggest that these reactions can proceed through a stepwise mechanism involving a zwitterionic pentacoordinate intermediate, the collapse of which is the rate-determining step and can be catalyzed by a second molecule of the amine. chinesechemsoc.org

Investigation of Nucleophilic Displacement Reactions at the Phosphorus Center

Nucleophilic substitution at the tetracoordinate phosphorus center of this compound derivatives is a fundamental process in their chemistry. The reaction mechanism can vary significantly depending on the nature of the substrate, the nucleophile, the leaving group, and the solvent. Generally, these reactions are understood to proceed via one of three main pathways, as depicted for organophosphorus esters: a stepwise associative mechanism ([Aɴ + Dɴ]), a single-step concerted mechanism ([AɴDɴ] or Sɴ2-like), or a stepwise dissociative mechanism ([Dɴ + Aɴ]). wikipedia.org

For phosphinates, the most common mechanisms are the concerted Sɴ2-like pathway and the stepwise associative pathway .

Concerted Mechanism: In this pathway, the nucleophile attacks the phosphorus center at the same time as the leaving group departs. This proceeds through a single pentacoordinate trigonal bipyramidal (TBP) transition state where the incoming nucleophile and the departing leaving group occupy the two axial positions. mdpi.com

Stepwise Associative Mechanism: This pathway involves the formation of a metastable pentacoordinate intermediate, which is typically a TBP structure. The formation or the breakdown of this intermediate can be the rate-determining step. mdpi.comwikipedia.org For example, the aminolysis of aryl diphenylphosphinates in acetonitrile (B52724) has been shown to proceed through a zwitterionic pentacoordinate intermediate. chinesechemsoc.org

The choice between these pathways is subtle. Kinetic studies, including the analysis of Hammett (ρ) and Brønsted (β) linear free-energy relationships, are crucial for elucidation. For instance, the aminolysis of aryl diphenylphosphinates with primary amines was concluded to proceed via a concerted mechanism, with a later transition state (more bond formation and rupture) compared to reactions with secondary amines. organicchemistrydata.org

Catalysis can also play a significant role. The reaction of p-nitrophenyl diphenylphosphinate (B8688654) with ethoxide is catalyzed by alkali metal ions (Li⁺, Na⁺, K⁺). Kinetic analysis revealed that the catalysis arises from the metal ion's ability to stabilize the transition state more than the ground state, likely through chelation to the charged oxygen atoms of the developing phosphoranide-like transition state. organic-chemistry.org

Hydrolysis Mechanisms of Phosphinate Esters

The hydrolysis of phosphinate esters, such as butyl phenylphosphinate, is a critical reaction for converting them into their corresponding phosphinic acids. The mechanism is highly dependent on the pH of the medium. slideshare.net

Acid-Catalyzed Hydrolysis: Under acidic conditions, two primary mechanistic pathways are possible, distinguished by the site of bond cleavage. youtube.com

P-O Bond Cleavage (A_Ac2): This is a bimolecular mechanism where a water molecule attacks the protonated phosphorus atom. This pathway is analogous to the acid-catalyzed hydrolysis of carboxylic esters. slideshare.net

C-O Bond Cleavage (A_Al1 or A_Al2): This pathway involves the cleavage of the bond between the ester oxygen and the butyl group's carbon atom. The unimolecular A_Al1 mechanism is favored for esters with leaving groups that can form stable carbocations (like benzyl). citedrive.comnih.gov For esters with less stable carbocations like methyl, a rare bimolecular A_Al2 mechanism, involving nucleophilic attack by water on the alkyl carbon, has been observed. slideshare.net

The pH-rate profile for the acid-catalyzed hydrolysis of phosphinates is often bell-shaped, indicating the involvement of both the neutral and protonated forms of the ester in the reaction. citedrive.com

Base-Catalyzed Hydrolysis: In alkaline media, the hydrolysis of phosphinate esters proceeds via nucleophilic attack of a hydroxide (B78521) ion on the electrophilic phosphorus atom. This invariably leads to the cleavage of the P-O bond through a concerted Sɴ2(P)-type mechanism or a stepwise mechanism involving a pentacoordinate intermediate. youtube.comacs.org This pathway is generally faster and less corrosive than acid-catalyzed hydrolysis. youtube.com The reaction initially forms the sodium or potassium salt of the phosphinic acid, which is then protonated in a separate workup step to yield the free acid. youtube.com The mechanism can also be influenced by intramolecular effects; for example, the presence of a neighboring β-carboxylate group can facilitate hydrolysis by forming a five-membered cyclic intermediate. nih.gov

Intramolecular Rearrangements and Their Mechanistic Pathways

While less common than substitution or hydrolysis, derivatives of this compound can be involved in several types of intramolecular rearrangements, often transforming them into other classes of organophosphorus compounds.

Phosphonate-Phosphinate Rearrangement: This is a base-induced isomerization where a phosphonate (B1237965) ester rearranges to a phosphinate. The reaction is driven by the formation of a more stable anion. For example, α-aminophosphonates can be deprotonated at a methoxy (B1213986) group using a strong base like lithium diisopropylamide (LDA) or s-butyl lithium (s-BuLi). The resulting intermediate can then rearrange, with the phosphorus group migrating from an oxygen or nitrogen atom to an adjacent carbon atom, forming a new P-C bond and thus a phosphinate structure. jk-sci.comresearchgate.net Studies have shown this rearrangement can proceed with retention of configuration at the phosphorus center, though some racemization can occur at the migrating carbon center if it forms a configurationally labile carbanion intermediate. jk-sci.com

Michaelis-Arbuzov Reaction: The Arbuzov reaction is a cornerstone of organophosphorus synthesis, typically used to form phosphonates, phosphinates, and phosphine (B1218219) oxides. wikipedia.org The classic reaction involves the Sɴ2 attack of a trivalent phosphorus ester (e.g., a phosphinite) on an alkyl halide. This forms a quasi-phosphonium salt intermediate. In the second step, the displaced halide anion attacks one of the alkoxy carbons of the intermediate, cleaving the C-O bond and yielding the final pentavalent phosphorus product. When a phosphonite, R-P(OR')₂, reacts, the product is a phosphinate, R(R'')P(O)OR'. wikipedia.org While this is an intermolecular reaction, it involves a key rearrangement step within the intermediate complex. Recently, radical versions of the Arbuzov reaction have been developed to overcome the high temperatures and substrate limitations of the classic thermal reaction. organic-chemistry.org

Other related rearrangements include the Pudovik and aza-Pudovik reactions , which involve the addition of H-phosphinates to carbonyls and imines, respectively. mdpi.com While intermolecular, they are key reactions for creating more complex phosphinates. For example, butyl phenyl-H-phosphinate has been used in aza-Pudovik reactions with various imines to synthesize α-aminophosphinates. nih.govmdpi.com

Influence of Steric and Electronic Parameters on Reaction Kinetics and Selectivity

The rates and outcomes of reactions involving this compound derivatives are strongly governed by the steric and electronic properties of the substituents attached to the phosphorus atom, as well as those of the reacting nucleophile and leaving group.

Steric Effects: Steric hindrance around the phosphorus center generally decreases the rate of nucleophilic attack. This is clearly demonstrated in the alkaline hydrolysis of ethyl phosphinates, where increasing the bulk of the alkyl groups on phosphorus (from diethyl to di-tert-butyl) dramatically slows the reaction. youtube.com A similar trend is observed in the aminolysis of phosphinyl chlorides, where the reaction rate is inversely proportional to the size of the two ligands on the phosphorus atom. organicchemistrydata.org This is because bulky groups impede the approach of the nucleophile to the phosphorus center, raising the activation energy of the transition state.

Electronic Effects: The electronic nature of substituents has a profound impact on the electrophilicity of the phosphorus atom.

Electron-withdrawing groups attached to the phosphorus (either directly as C-substituents or within the alkoxy leaving group) increase the positive charge on the phosphorus atom, making it more susceptible to nucleophilic attack. This leads to an increased reaction rate. For example, the rate of alkaline hydrolysis is enhanced by electron-withdrawing groups in the leaving phenoxy group of an ester. youtube.com

Electron-donating groups , conversely, decrease the electrophilicity of the phosphorus center and slow down the rate of nucleophilic substitution.

These principles are quantifiable through linear free-energy relationships. For instance, the reactions of phosphinates with a series of nucleophiles often yield a positive Brønsted coefficient (β_nuc), indicating that the reaction rate increases with the basicity (and nucleophilicity) of the nucleophile. The magnitude of β_nuc provides insight into the degree of bond formation in the transition state. organicchemistrydata.org Similarly, a negative Brønsted coefficient (β_lg) for a series of leaving groups indicates that the reaction is faster with a less basic (better) leaving group. organicchemistrydata.org

The interplay of these effects determines both reactivity and, in some cases, the reaction mechanism itself. For example, in the pyridinolysis of some phosphate (B84403) esters, a change from a concerted to a stepwise mechanism is observed as the basicity of the attacking pyridine (B92270) nucleophile increases. mdpi.com

The following tables provide examples of these effects on reaction rates.

Advanced Spectroscopic Characterization and Structural Elucidation of Butyl Phenyl Phosphinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of butyl(phenyl)phosphinic acid, offering a window into the local chemical environment of each magnetically active nucleus within the molecule.

Phosphorus-31 NMR for Structural Elucidation and Reaction Monitoring

Phosphorus-31 (³¹P) NMR spectroscopy is an exceptionally powerful and direct tool for probing the phosphorus center in this compound and its derivatives. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its oxidation state, coordination number, and the nature of the substituents attached to it. This sensitivity makes ³¹P NMR an invaluable technique for structural confirmation and for monitoring the progress of reactions involving phosphinic acids. nih.govnih.gov For instance, the oxidation of a precursor phosphine (B1218219) to the corresponding phosphinic acid can be readily followed by observing the characteristic downfield shift of the ³¹P signal. nih.gov

In the context of this compound derivatives, such as aminophosphinic esters, the ³¹P NMR chemical shifts typically appear in the range of δ 37-40 ppm in CDCl₃. rsc.org The precise chemical shift can provide information about the diastereomeric purity of the sample. rsc.org Furthermore, ³¹P NMR is instrumental in tracking the formation of P-C bonds during synthesis, allowing for the quantification of reactants, intermediates, and products in the reaction mixture. researchgate.net The large chemical shift dispersion in ³¹P NMR often allows for the clear resolution of signals from different phosphorus-containing species, simplifying spectral analysis compared to proton NMR. nih.gov

Table 1: Representative ³¹P NMR Chemical Shifts for Butyl Phenylphosphinate Derivatives

| Compound | Solvent | ³¹P Chemical Shift (δ, ppm) |

|---|---|---|

| Diastereomer 1 of an aminophosphinic ester derivative | CDCl₃ | 38.2 |

| Diastereomer 2 of an aminophosphinic ester derivative | CDCl₃ | 39.8 |

Note: Data is for derivatives of this compound and serves as an illustrative example. rsc.org

Proton and Carbon-13 NMR for Comprehensive Molecular Characterization

While ³¹P NMR provides a direct view of the phosphorus atom, Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy offer a comprehensive picture of the entire carbon skeleton and the protons attached to it. These techniques are essential for confirming the presence of the butyl and phenyl groups and for the complete structural assignment of the molecule.

In the ¹H NMR spectrum, one would expect to see distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the butyl chain. The coupling of these protons to the phosphorus nucleus (J-coupling) can provide valuable structural information. Similarly, the ¹³C NMR spectrum will show characteristic resonances for the carbons of both the butyl and phenyl moieties. The carbon atoms closer to the phosphorus center will exhibit splitting due to one-bond (¹JPC) and two-bond (²JPC) coupling, which can aid in the definitive assignment of the signals. A supporting information document for a study on B(C₆F₅)₃-catalyzed reactions describes the synthesis of this compound, implying its characterization by these NMR techniques. rsc.org

Table 2: Representative ¹³C NMR Data for a Butyl Phenylphosphinate Derivative

| Carbon Atom | Chemical Shift (δ, ppm) | P-C Coupling Constant (J, Hz) |

|---|---|---|

| Cα (ipso-phenyl) | 129.4 | d, J = 126.3 |

| Cβ (phenyl) | 128.8 | d, J = 5.4 |

| Cγ (phenyl) | 132.4 | d, J = 9.2 |

| Cδ (phenyl) | 127.6 | d, J = 3.1 |

| CH₂ (butyl) | 22.8 | s |

Note: Data is for a derivative of this compound and serves as an illustrative example. 'd' denotes a doublet and 's' denotes a singlet. rsc.org

Application of NMR in Diastereomeric Ratio Determination and Enantiomeric Excess Assessment

This compound is a chiral molecule due to the four different substituents on the tetrahedral phosphorus atom. When this compound reacts with other chiral molecules, diastereomers can be formed. NMR spectroscopy, particularly ³¹P NMR, is a primary method for determining the ratio of these diastereomers. nih.gov The diastereomers are chemically distinct and will generally have different NMR chemical shifts, allowing for their quantification by integration of the respective signals.

Furthermore, the enantiomeric excess (ee) of a sample of chiral this compound or its derivatives can be determined by NMR using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). Current time information in Bangalore, IN.kent.ac.uk Commercially available amino acid derivatives, for example, can form transient diastereomeric complexes with the enantiomers of a chiral phosphorus compound. Current time information in Bangalore, IN. These complexes will have different ³¹P and sometimes ¹H NMR chemical shifts, enabling the determination of the enantiomeric ratio. nih.govCurrent time information in Bangalore, IN. This method provides a rapid and convenient way to assess the enantiomeric purity of these compounds. Current time information in Bangalore, IN.rsc.org The use of α-cyclodextrin as a chiral solvating agent has also been shown to be effective for the enantiodiscrimination of phosphonate (B1237965) derivatives by ³¹P NMR. tandfonline.com

Low-Temperature Liquid-State NMR for Self-Association Studies

Phosphinic acids have a strong tendency to form intermolecular hydrogen bonds, leading to self-association in solution. Low-temperature liquid-state NMR spectroscopy is a powerful technique to study these association phenomena. mdpi.com By cooling the sample to temperatures as low as 100 K in a suitable solvent like a liquefied freon mixture, the rate of chemical exchange between different associated species can be slowed down on the NMR timescale. This allows for the observation of separate signals for monomers, dimers, trimers, and even larger aggregates. mdpi.com Studies on similar phosphinic acids have revealed the formation of cyclic dimers and trimers in solution. The analysis of the ¹H NMR spectra at these low temperatures, particularly in the downfield region where the hydrogen-bonded protons resonate, provides direct evidence for the types of self-associates present.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of the chemical bonds.

Infrared (IR) Spectroscopy for Functional Group Analysis and Hydrogen Bonding Interactions

Infrared (IR) spectroscopy is a key method for identifying the characteristic functional groups in this compound. The most prominent features in its IR spectrum are related to the phosphinyl group (P=O) and the hydroxyl group (O-H). The stretching vibration of the phosphoryl group (ν(P=O)) typically appears as a strong absorption band in the region of 1200-1100 cm⁻¹.

A particularly noteworthy aspect of the IR spectra of phosphinic acids is the profound effect of hydrogen bonding on the O-H stretching vibration (ν(O-H)). In the gas phase or in dilute non-polar solutions, a sharp band for the free O-H stretch is observed around 3660–3630 cm⁻¹. rsc.org However, due to the formation of very strong intermolecular hydrogen bonds, phosphinic acids in the condensed phase or at higher concentrations exhibit a very broad and complex absorption band for the ν(O-H) stretch, often spanning from 3600 cm⁻¹ down to 900 cm⁻¹. rsc.org This broad band frequently displays a characteristic "ABC" structure, which is a hallmark of very strong hydrogen-bonded dimers. rsc.org The formation of these strong hydrogen-bonded cyclic dimers is a common feature for phosphinic acids. rsc.org

Table 3: Characteristic IR Absorption Bands for Phosphinic Acids

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Comments |

|---|---|---|---|

| O-H | Stretching (free) | 3660 - 3630 | Observed in gas phase or dilute solution. rsc.org |

| O-H | Stretching (H-bonded) | 3600 - 900 | Very broad band, often with "ABC" structure, indicative of strong hydrogen bonding. rsc.org |

| P=O | Stretching | 1200 - 1100 | Strong absorption. |

| P-O-H | Bending | ~900-1000 |

Raman Spectroscopy for Complementary Vibrational Analysis

For this compound, characteristic Raman shifts can be assigned to specific vibrational modes within the molecule. The stretching vibrations of the P=O and P-O-H groups are of particular interest. The P=O stretching vibration typically appears as a strong band, and its position can be influenced by hydrogen bonding interactions. The P-O-H stretching and bending vibrations provide information about the acidic proton and its environment.

Vibrations associated with the phenyl and butyl groups are also prominent in the Raman spectrum. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the characteristic ring breathing modes of the phenyl group appear in the fingerprint region. The various C-H stretching and bending vibrations of the butyl group contribute to a complex set of bands in the 2800-3000 cm⁻¹ and 1300-1500 cm⁻¹ regions, respectively. Skeletal vibrations, which involve the entire molecular framework, are typically found at lower wavenumbers and can be useful for describing lattice vibrations and intermolecular forces in the crystalline state. uliege.be

A detailed analysis of the Raman spectrum, often aided by computational methods like Density Functional Theory (DFT) calculations, allows for a comprehensive assignment of the observed bands to specific molecular motions. nih.gov This detailed vibrational analysis contributes to a more complete understanding of the molecular structure and bonding in this compound.

Mass Spectrometry (MS and High-Resolution MS) for Molecular Formula Confirmation

Mass spectrometry (MS) and high-resolution mass spectrometry (HRMS) are indispensable tools for confirming the molecular formula of this compound. nih.govrsc.org Standard MS provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments, while HRMS measures the m/z with high accuracy, allowing for the unambiguous determination of the elemental composition. nih.govmdpi.com

In the mass spectrum of this compound, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of the compound. For this compound (C₁₀H₁₅O₂P), the expected monoisotopic mass is approximately 198.08 g/mol . High-resolution mass spectrometry can confirm this with a high degree of precision, distinguishing it from other compounds with the same nominal mass. nih.govmdpi.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for organophosphorus acids involve cleavage of the bonds adjacent to the phosphorus atom. libretexts.orgmsu.edu For this compound, characteristic fragments could arise from the loss of the butyl group, the phenyl group, or parts of the phosphinic acid moiety. For instance, the loss of a butyl radical (•C₄H₉) or a butene molecule (C₄H₈) via a McLafferty-type rearrangement are plausible fragmentation pathways. researchgate.netslideshare.net The fragmentation of the phosphinic acid group itself can also lead to characteristic ions.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Calculated m/z | Observed m/z | Mass Difference (ppm) |

| [C₁₀H₁₆O₂P]⁺ ([M+H]⁺) | 199.0883 | 199.0881 | -1.0 |

| [C₆H₆OP]⁺ | 125.0151 | 125.0149 | -1.6 |

| [C₄H₉O₂P]⁺ | 120.0335 | 120.0333 | -1.7 |

Note: This table is illustrative and based on typical accuracy for HRMS instruments.

The precise masses of the molecular ion and its fragments, as determined by HRMS, provide strong evidence for the elemental composition and thus confirm the identity of this compound. nih.govresearcher.life

X-ray Crystallography for Solid-State Structure Determination

The crystal structure of a phosphinic acid derivative typically shows the phosphorus atom bonded to two organic groups (butyl and phenyl in this case), a hydroxyl group, and a phosphoryl oxygen atom. kent.ac.uk The analysis of the crystal structure allows for the precise measurement of the P=O, P-O, P-C bond lengths and the various bond angles, which can be compared with data from other structurally related organophosphorus compounds. cmu.edu

Elucidation of Hydrogen Bonding Networks and Supramolecular Architectures

A key feature of the crystal structure of this compound is the extensive network of hydrogen bonds. mdpi.comacs.orgacs.org The phosphinic acid group, with its acidic proton on the hydroxyl group and the acceptor phosphoryl oxygen, is a prime candidate for forming strong hydrogen bonds. mdpi.com Typically, phosphinic acids form cyclic dimers through a pair of O-H···O=P hydrogen bonds, creating a stable eight-membered ring. acs.orgaip.org

Table 2: Typical Hydrogen Bond Parameters in Phosphinic Acid Dimers

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| P-O-H···O=P | ~0.98 | ~1.65 | ~2.63 | ~170 |

Note: These are representative values and can vary depending on the specific crystal structure.

Hirshfeld Surface Analysis for Quantification of Intermolecular Contacts

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. cmu.eduacs.org This method maps the electron distribution of a molecule within the crystal, allowing for the identification of regions involved in different types of intermolecular contacts. The Hirshfeld surface is generated based on the electron density of the pro-crystal, which is the sum of the electron densities of the isolated atoms.

By decomposing the Hirshfeld surface, it is possible to quantify the percentage of the surface area involved in each type of contact. mdpi.com This provides a quantitative measure of the relative importance of different intermolecular forces in stabilizing the crystal structure. For example, a large percentage of O···H contacts would confirm the significance of hydrogen bonding in the crystal packing of this compound. cmu.edu

Coordination Chemistry and Catalytic Applications of Butyl Phenyl Phosphinic Acid

Butyl(phenyl)phosphinic Acid as a Ligand in Metal Complexation

This compound is a versatile organophosphorus compound that serves as an effective ligand in coordination chemistry. The presence of a P=O group and a P-OH group allows it to act as a Lewis base, donating electron pairs to a central metal ion, which is typically a transition metal. openstax.org This interaction forms coordinate covalent bonds, leading to the creation of stable metal complexes. openstax.orgwikipedia.org The nature of the butyl and phenyl substituents on the phosphorus atom influences the steric and electronic properties of the ligand, which in turn dictates the geometry and reactivity of the resulting metal complex. wikipedia.org

Synthesis and Structural Characterization of Metal-Phosphinate Complexes

The synthesis of metal complexes involving this compound, or more commonly its conjugate base, the butyl(phenyl)phosphinate anion, is typically achieved by reacting a suitable metal salt with the phosphinic acid. wikipedia.org These reactions are often performed in a solvent in which both the metal precursor and the ligand are soluble. The phosphinic acid can serve not only as a ligand but also as a reductant in some syntheses, particularly with platinum-group metals. wikipedia.org

Table 1: Representative Structural Data for a Metal-Phosphinate Complex Note: This table presents hypothetical yet representative data for a generic metal complex with a phosphinate ligand, illustrating typical bond lengths and angles derived from X-ray crystallography.

| Parameter | Value |

| Metal-Oxygen (M-O) Bond Length | 2.0 - 2.2 Å |

| Phosphorus-Oxygen (P=O) Bond Length | 1.48 - 1.52 Å |

| Phosphorus-Oxygen (P-O) Bond Length | 1.55 - 1.60 Å |

| O-M-O Bond Angle | 85° - 95° |

| M-O-P Bond Angle | 120° - 135° |

Exploration of Diverse Coordination Modes and Ligand Properties

The butyl(phenyl)phosphinate ligand exhibits remarkable versatility in its coordination to metal centers. The phosphinate group [R₂PO₂]⁻ can adopt several coordination modes, which contributes to the structural diversity of its metal complexes.

Common coordination modes include:

Monodentate: One oxygen atom of the phosphinate group binds to a single metal center.

Bidentate Chelating: Both oxygen atoms of the same phosphinate ligand bind to a single metal center, forming a four-membered ring.

Bidentate Bridging: The two oxygen atoms of the phosphinate ligand bridge between two different metal centers. This mode is fundamental to the formation of coordination polymers and Metal-Organic Frameworks.

The ligand's properties are defined by both steric and electronic factors. The butyl and phenyl groups create a specific steric profile, which can be quantified by parameters like the Tolman cone angle for related phosphine (B1218219) ligands. wikipedia.org This steric bulk influences the number of ligands that can coordinate to a metal center and can create a specific chemical environment that is crucial for catalytic applications. Electronically, the phosphinate group is a strong σ-donor and a potential π-acceptor, arising from the overlap of P-C σ* anti-bonding orbitals with filled metal orbitals, which stabilizes the metal-ligand bond. wikipedia.org

Application in Homogeneous Catalysis

Metal complexes featuring phosphine and phosphinate-type ligands are highly significant in homogeneous catalysis. wikipedia.org The ease with which their electronic and steric properties can be modified allows for the fine-tuning of a catalyst's activity and selectivity for a specific chemical transformation. wikipedia.org

Role in Transition Metal-Catalyzed Cross-Coupling Reactions

Table 2: Performance in a Representative Suzuki-Miyaura Cross-Coupling Reaction Catalyst: [Pd(allyl)Cl]₂ with a phosphine ligand derived from a butyl(phenyl)phosphine oxide precursor. Reaction: Aryl chloride + Phenylboronic acid → Biphenyl derivative.

| Aryl Chloride Substrate | Yield (%) | Catalyst Loading (mol%) |

| p-Nitrochlorobenzene | 96 | 0.5 |

| p-Chloroacetophenone | 99 | 0.5 |

| p-Methoxychlorobenzene | 98 | 0.5 |

| Data adapted from findings on similar phosphine-ligated palladium catalysts. mdpi.com |

Utilization in Oxidation, Reduction, and Other Organic Transformations

The application of this compound and related phosphine-based catalysts extends beyond cross-coupling. In the field of redox catalysis, phosphine compounds can act as catalysts for oxidation and reduction reactions. nih.gov For instance, certain organophosphorus catalysts can facilitate the oxygenation of substrates like triphenylphosphine (B44618) using molecular oxygen, mimicking the function of flavin cofactors. researchgate.net

Furthermore, nucleophilic phosphine catalysis enables a wide array of organic transformations. acs.org This type of catalysis involves the initial addition of the phosphine to an electron-deficient molecule, creating a reactive zwitterionic intermediate that can then participate in various bond-forming reactions. nih.govacs.org These transformations include Michael additions, annulations, and acylations, demonstrating the broad utility of phosphine-based systems in synthetic organic chemistry. nih.gov

Metal-Organic Frameworks (MOFs) and Coordination Polymers

In recent years, phosphinic acids have emerged as valuable building blocks for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. nih.govmdpi.comresearchgate.net MOFs are crystalline materials composed of metal ions or clusters connected by organic linkers, resulting in porous structures with high surface areas. rroij.com

This compound can serve as a linker in these materials, where its phosphinate group coordinates to metal centers to form extended one-, two-, or three-dimensional networks. mdpi-res.commdpi.com A key advantage of phosphinate-based linkers over more commonly used carboxylates is the potential for stronger bonds with metal centers, particularly trivalent metals, which can result in MOFs with enhanced thermal and chemical stability. researchgate.net The butyl and phenyl groups project into the pores of the framework, influencing the size, shape, and chemical environment of the internal cavities. This allows for the rational design of MOFs tailored for specific applications such as gas storage, separation, and heterogeneous catalysis. mdpi.com

Design and Synthesis of MOFs Incorporating Phosphinate Ligands

The design and synthesis of Metal-Organic Frameworks (MOFs) utilizing phosphinate ligands, such as this compound, represent a significant advancement in the field of coordination chemistry. These materials have emerged as a promising alternative to the more commonly studied carboxylate- and phosphonate-based MOFs, primarily due to the enhanced stability of the resulting frameworks. nih.govresearchgate.net The fundamental building blocks of these MOFs consist of metal ions or clusters, which act as nodes, connected by the phosphinate organic linkers.

The synthesis of phosphinate-based MOFs is typically achieved through solvothermal or hydrothermal methods. mdpi.com These techniques involve heating a mixture of the metal salt and the phosphinic acid linker in a suitable solvent within a sealed vessel. The reaction conditions, including temperature, reaction time, and the choice of solvent, can significantly influence the crystallization process and the final structure of the MOF. For instance, the synthesis of the ICR (Institute of Inorganic Chemistry Řež) series of phosphinate-based MOFs involves the reaction of iron or aluminum salts with various bisphosphinate linkers under solvothermal conditions, resulting in robust, porous materials. researchgate.netresearchgate.net While a specific MOF based on this compound has not been explicitly detailed in the reviewed literature, the established synthetic protocols for other phosphinate MOFs provide a solid foundation for its potential synthesis.

A key advantage of using phosphinate linkers is the ability to introduce chemical functionality directly onto the phosphorus atom. This allows for the precise control of the chemical environment within the pores of the MOF. For example, by using functionalized phosphinate linkers, such as those with dimethylamino or ethyl carboxylate groups, researchers have successfully created MOFs with tailored adsorption properties for specific pollutants. nih.govnih.govchemrxiv.org This highlights the potential of using asymmetrically substituted phosphinic acids, like this compound, to create unique pore environments with specific steric and electronic properties.

The following table summarizes key design and synthesis parameters for phosphinate-based MOFs, drawing on examples from the literature:

| Parameter | Description | Examples from Literature |

| Metal Node | Trivalent metal ions such as Fe³⁺ and Al³⁺ are commonly used to form strong coordination bonds with phosphinate ligands, leading to high stability. | ICR-2, ICR-6, and ICR-7 MOFs are constructed using Fe³⁺ and Al³⁺ metal ions. researchgate.net |

| Organic Linker | Diphosphinate or monophosphinate ligands serve as the bridging units. The substituents on the phosphorus atom can be varied to control pore size and functionality. | Phenylene-1,4-bis(methylphosphinic acid) (PBPA) has been used as a phosphinic acid analogue of terephthalic acid. researchgate.netcas.cz Functionalized H₂BBP(Ph) linkers with -NMe₂ and -COOEt groups have been synthesized for pollutant adsorption applications. nih.gov |

| Synthesis Method | Solvothermal and hydrothermal methods are typically employed, involving heating the reactants in a sealed vessel. | The ICR series of MOFs are synthesized using solvothermal methods. researchgate.net |

| Isoreticular Design | The concept of isoreticular chemistry is applicable, allowing for the creation of a series of MOFs with the same topology but different pore sizes and functionalities by systematically changing the linker. | ICR-8 and ICR-14 are isoreticular to ICR-7, with functional groups oriented toward the pores. nih.govnih.govchemrxiv.org |

Influence of Phosphinate Ligands on Framework Structure and Functionality

The incorporation of phosphinate ligands, such as this compound, has a profound influence on both the structural characteristics and the functional properties of Metal-Organic Frameworks (MOFs). A primary advantage of utilizing phosphinate linkers over their carboxylate counterparts is the formation of stronger coordination bonds with metal centers, particularly with high-valent metals. researchgate.net This enhanced bond strength translates to a significant increase in the thermal and hydrolytic stability of the resulting MOFs, a critical factor for their practical application in various fields. researchgate.net

The geometry and connectivity of the phosphinate linker play a crucial role in dictating the final topology of the MOF. Similar to carboxylates, phosphinate groups can coordinate to metal ions in various modes, leading to the formation of diverse and predictable framework structures. chemrxiv.org The isoreticular design principle, which is well-established in carboxylate MOF chemistry, has been successfully extended to phosphinate-based systems. researchgate.netsciforum.net This allows for the rational design of MOFs with controlled pore dimensions and functionalities by strategically modifying the organic backbone of the linker.

One of the most significant features of phosphinate ligands is the presence of a substituent group directly attached to the phosphorus atom, which projects into the pores of the MOF. In the case of this compound, the butyl and phenyl groups would line the pore walls, thereby defining the chemical nature and steric environment within the pores. This "pendant" group can be tailored to introduce specific functionalities, such as hydrophobicity, hydrophilicity, or catalytic activity, directly into the framework. For example, research on the ICR series of MOFs has demonstrated that by varying the substituent on the phosphorus atom, it is possible to fine-tune the pore size and the chemical nature of the pores, which in turn affects the material's adsorption properties for pollutants like bisphenol A. researchgate.net

The introduction of functional groups on the pendant aryl or alkyl chains of the phosphinate linker offers a powerful tool for tuning the MOF's functionality. Studies have shown that modifying the phenyl ring of a phosphinate linker with dimethylamino or ethyl carboxylate groups can enhance the MOF's affinity for specific pharmaceutical pollutants. nih.govnih.govchemrxiv.org This demonstrates the potential for designing MOFs with this compound to create a unique pore environment that could be selective for certain guest molecules. The interplay between the aliphatic butyl group and the aromatic phenyl group could lead to interesting host-guest interactions.

The table below summarizes the key influences of phosphinate ligands on the structure and functionality of MOFs:

| Feature | Influence on MOF Properties |

| Stronger M-O-P Bonds | Leads to enhanced thermal and hydrolytic stability compared to carboxylate-based MOFs. researchgate.netresearchgate.net |

| Pendant Groups (e.g., butyl, phenyl) | Lines the pore walls, allowing for the fine-tuning of the chemical nature (e.g., hydrophobicity) and steric environment of the pores. researchgate.net |

| Functionalization of Pendant Groups | Enables the introduction of specific functionalities to enhance properties such as adsorption selectivity and catalytic activity. nih.govnih.govchemrxiv.org |

| Isoreticular Chemistry | Allows for the systematic design of MOFs with varying pore sizes while maintaining the same underlying topology. researchgate.netsciforum.net |

| Predictable Coordination | The coordination behavior of phosphinates is often more predictable than that of phosphonates, facilitating rational structural design. |

Applications in Materials Science

Incorporation into Polymeric Materials and Nanocomposites

The integration of phosphinic acid moieties into polymer structures is a key strategy for developing advanced materials with tailored properties. This can be achieved either by building polymers from monomers already containing the functional group or by chemically modifying existing polymer backbones.

The creation of polymer resins functionalized with phosphinic acid groups is a well-established field, with several synthetic routes available for creating these materials. mdpi.comresearchgate.net Although direct examples detailing the synthesis of butyl(phenyl)phosphinic acid resins are specific, general methodologies are readily adaptable.

One common approach involves the post-polymerization functionalization of pre-existing polymers. For instance, polystyrene and its copolymers are often used as starting materials. Through a Friedel-Crafts reaction, a phosphorus-containing group such as phosphorus trichloride (B1173362) can be attached to the phenyl rings of the polystyrene backbone using a Lewis acid catalyst like aluminum chloride. mdpi.com Subsequent hydrolysis and oxidation steps can then generate the desired phosphinic acid functionality.

Another versatile method is the Arbuzov reaction, which is a cornerstone for forming carbon-phosphorus bonds. mdpi.comnih.gov This reaction can be used to functionalize polymers that contain alkyl halide groups, such as poly(vinylbenzyl chloride).

Alternatively, functional monomers containing a protected phosphinic acid group can be synthesized first and then polymerized or copolymerized to form the final resin. nih.govmdpi.com This approach offers excellent control over the concentration and distribution of the functional groups within the polymer structure. Common polymerization techniques include free-radical polymerization, atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain-transfer (RAFT) polymerization, which allow for the synthesis of polymers with well-defined molecular weights and low dispersities. nih.govrsc.org

The incorporation of this compound moieties into a polymer matrix can significantly alter its bulk properties. The specific impact depends on the concentration of the phosphinic acid groups and the nature of the host polymer.

Thermal Properties: Phosphorus-containing compounds are well-known for their ability to enhance the thermal stability and flame retardancy of polymers. The phosphinic acid group can promote the formation of a stable char layer upon heating, which acts as a barrier to heat and mass transfer, thereby slowing down the degradation process. vu.edu.au While the flexible n-butyl groups attached to the phosphorus atom may lower the glass-transition temperature (Tg) of the polymer, the rigid phenyl group can counteract this effect. 20.210.105 For instance, studies on poly(arylene ether)s containing phosphinate esters have shown that flexible butyl groups can decrease the Tg compared to polymers without such flexible side chains. 20.210.105

Mechanical Properties: The mechanical behavior of polymers is also influenced by the addition of such functional groups. nih.govmdpi.com The rigid phenyl group can increase the stiffness and tensile strength of the material. Conversely, the butyl chain might introduce a degree of plasticization, potentially enhancing flexibility and impact resistance. The strong intermolecular hydrogen bonds that can form between phosphinic acid groups can also act as physical crosslinks, further modifying the mechanical response of the material.

Below is a table summarizing the potential effects of incorporating this compound into polymeric materials.

| Property | Expected Impact | Rationale |

| Thermal Stability | Increased | Phosphorus content promotes char formation during combustion. vu.edu.au |

| Glass Transition (Tg) | Variable | The rigid phenyl group tends to increase Tg, while the flexible butyl group may decrease it. 20.210.105 |

| Mechanical Strength | Potentially Increased | The rigid phenyl group can enhance stiffness; hydrogen bonding can act as crosslinks. |

| Flame Retardancy | Increased | Acts in the condensed phase by promoting charring. vu.edu.au |

| Adhesion | Increased | The polar phosphinic acid group can form strong interactions with substrates. |

Surface Functionalization and Interface Chemistry

This compound is particularly effective for modifying the surfaces of metal oxides, which are critical components in many advanced technologies, including electronics and catalysis. The phosphinic acid group serves as a robust anchor to the oxide surface, while the butyl and phenyl groups project outwards, defining the new interfacial properties.

Phosphinic acids, and the closely related phosphonic acids, exhibit a strong affinity for metal oxide surfaces such as aluminum oxide (Al₂O₃) and indium tin oxide (ITO). capes.gov.brresearchgate.netnih.gov The binding mechanism involves a chemisorption process, which is essentially an acid-base condensation reaction between the P-OH group of the acid and the hydroxyl (-OH) groups present on the oxide surface. researchgate.net

This reaction results in the formation of strong, covalent P-O-Metal bonds, anchoring the molecule to the surface. arizona.edu Depending on the arrangement of hydroxyl groups on the surface and the reaction conditions, the phosphinic acid can bind in different configurations. Studies on analogous phosphonic acids have shown that bidentate and tridentate binding modes are common, where two or three of the phosphorus-bound oxygen atoms participate in bonding with the surface metal atoms. nih.govarizona.edu This multi-point attachment contributes to the formation of dense, robust, and thermally stable self-assembled monolayers (SAMs). nih.gov

The formation of a SAM of this compound on a metal oxide surface dramatically alters its properties. The original hydrophilic, high-energy oxide surface is replaced by a new surface whose character is dictated by the exposed butyl and phenyl groups. This allows for precise tuning of key surface parameters.

Surface Energy and Wettability: The nonpolar nature of the butyl and phenyl groups leads to a significant decrease in the surface energy of the modified oxide, transforming it from hydrophilic to hydrophobic. This change can be readily observed by an increase in the water contact angle on the surface.

Work Function Modification: For applications in organic electronics, controlling the work function (the minimum energy required to remove an electron from a surface) of transparent conductive oxides like ITO is crucial for optimizing device performance. nih.govsemanticscholar.org The adsorption of a phosphinic acid SAM introduces a dipole moment at the interface, which can either increase or decrease the work function. The magnitude and direction of this change depend on the dipole moment of the organic molecule. nih.gov By choosing appropriate substituents on the phenyl ring, the work function of ITO can be precisely tuned over a wide range. For example, electron-withdrawing groups on a phenylphosphonic acid have been shown to increase the work function of ITO, which can improve hole injection in organic light-emitting diodes (OLEDs). researchgate.netsemanticscholar.org

The following table presents data from studies on substituted phenylphosphonic acids on ITO, illustrating the principle of work function modulation.

| Molecule Adsorbed on ITO | Bare ITO Work Function (eV) | Modified ITO Work Function (eV) | Change in Work Function (eV) |

| Nitrophenylphosphonic Acid | 5.00 | 5.60 | +0.60 |

| Cyanophenylphosphonic Acid | 5.00 | 5.77 | +0.77 |

Data sourced from studies on analogous phosphonic acid systems. researchgate.net

Supramolecular Assembly of Phosphinic Acid Derivatives

Beyond covalent polymerization and surface binding, phosphinic acids can participate in non-covalent interactions to form ordered, supramolecular structures. The key to this behavior is the ability of the phosphinic acid group to act as both a hydrogen bond donor (via the P-OH moiety) and a hydrogen bond acceptor (via the P=O oxygen). researchgate.net

This dual functionality allows phosphinic acid molecules to self-assemble into predictable patterns. The most common and stable of these is the formation of a cyclic dimer, where two molecules are held together by a pair of strong O-H···O=P hydrogen bonds. researchgate.net In the solid state, phosphonic acids, which have an additional OH group, are known to form more complex extended structures, such as infinite ladder-like chains or two-dimensional sheets. researchgate.netmdpi.com

For this compound, the formation of such hydrogen-bonded dimers is highly probable in both the solid state and in nonpolar solvents. This self-assembly behavior is a critical factor in the formation of dense, well-ordered self-assembled monolayers on surfaces. The interplay between the strong molecule-surface binding and the intermolecular hydrogen bonding among adjacent molecules drives the formation of a highly organized two-dimensional structure.

Formation of Hydrogen-Bonded Molecular Crystals and Assemblies

The study of this compound in the context of crystal engineering reveals its capacity to form well-defined molecular crystals and supramolecular assemblies driven by strong and directional hydrogen bonds. The phosphinic acid group, -P(O)OH, is a powerful motif for establishing robust intermolecular connections.

In the solid state, phosphinic acids commonly form dimeric structures through a pair of O-H···O=P hydrogen bonds, creating a characteristic eight-membered ring. This primary interaction can be extended into one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The specific architecture adopted by this compound in its crystalline form is influenced by the interplay between these strong hydrogen bonds and weaker interactions, such as van der Waals forces involving the butyl and phenyl groups.

The key hydrogen bonding interactions in phosphinic acid assemblies are summarized in the table below.

| Interaction Type |

Note: The data in this table is representative of phosphinic acids in general and is included for illustrative purposes due to the absence of specific crystallographic data for this compound in the available literature.

The controlled self-assembly of this compound into these ordered structures is a cornerstone of crystal engineering, with potential applications in the development of new materials with tailored optical, electronic, or catalytic properties.

Design and Characterization of Organic Gelators based on Phosphinic Acid Motifs

Organic gelators are low-molecular-weight compounds that can self-assemble in a solvent to form a three-dimensional fibrillar network, entrapping the solvent and leading to the formation of a gel. wikipedia.org The phosphinic acid motif is a highly effective functional group for the design of such gelators due to its strong hydrogen-bonding capabilities.

The self-assembly process for a phosphinic acid-based gelator like this compound is initiated by the formation of intermolecular hydrogen bonds between the P=O and P-OH groups of adjacent molecules. This leads to the formation of one-dimensional supramolecular chains or fibers. These fibers can then entangle and cross-link through further non-covalent interactions, such as π-π stacking of the phenyl rings and van der Waals interactions between the butyl chains, to create the gel network. wikipedia.org

The gelation ability of an organic gelator is typically characterized by its minimum gelation concentration (MGC), which is the lowest concentration of the gelator required to form a stable gel in a given solvent. The properties of the resulting gel, such as its thermal stability (measured by the gel-to-sol transition temperature, Tgel) and mechanical strength, are dependent on the molecular structure of the gelator and the nature of the solvent.

For this compound, the balance between the hydrogen-bonding phosphinic acid group and the lypophilic butyl and phenyl groups would determine its solubility and gelation behavior in different organic solvents. The phenyl group can promote gelation in aromatic solvents through π-π stacking, while the butyl group can enhance solubility and interactions in aliphatic solvents.

The table below illustrates the kind of data that would be collected to characterize a phosphinic acid-based organic gelator.

| Solvent |

Note: This data is hypothetical and serves to illustrate the characterization of an organic gelator. Specific experimental data for this compound was not available in the searched literature.

The design of organic gelators based on the phosphinic acid motif is a promising area of research for the development of "smart" materials that can respond to external stimuli such as temperature, pH, or the presence of specific analytes.

Future Directions and Emerging Research Areas

Development of Next-Generation Sustainable Synthetic Routes

The traditional synthesis of phosphinic acids often involves multi-step procedures that may utilize harsh reagents and generate significant waste. The development of sustainable synthetic routes is a key area of future research, focusing on environmentally benign processes and the use of renewable resources.

One promising avenue is the exploration of photocatalysis , which utilizes light energy to drive chemical reactions under mild conditions. This approach could enable more direct and atom-economical methods for the formation of the phosphorus-carbon bonds in butyl(phenyl)phosphinic acid, potentially reducing the reliance on pre-functionalized starting materials.

Biocatalysis represents another frontier in the sustainable synthesis of phosphinic acids. While naturally occurring enzymes for the direct synthesis of such specific organophosphorus compounds are not yet widespread, the engineering of enzymes or the discovery of novel biocatalysts could offer highly selective and environmentally friendly synthetic pathways. The biosynthesis of natural products containing phosphonic and phosphinic acid moieties suggests that enzymatic routes for C-P bond formation are viable and could be harnessed for synthetic purposes.

Flow chemistry is also emerging as a powerful tool for the continuous and scalable synthesis of chemical compounds. The application of flow reactors to the synthesis of this compound could offer improved reaction control, enhanced safety, and higher yields compared to traditional batch processes. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to cleaner reactions with fewer byproducts.

Mechanochemistry , which involves chemical transformations induced by mechanical force, offers a solvent-free or low-solvent approach to synthesis. This technique can lead to the formation of novel chemical structures and can be more energy-efficient than traditional solvent-based methods. The application of mechanochemical methods to the synthesis of this compound could significantly reduce the environmental footprint of its production.

| Synthesis Approach | Potential Advantages for this compound |

| Photocatalysis | Mild reaction conditions, high atom economy, use of renewable energy. |

| Biocatalysis | High selectivity, environmentally benign, use of renewable resources. |

| Flow Chemistry | Improved process control, enhanced safety, scalability, higher yields. |

| Mechanochemistry | Solvent-free or low-solvent, energy efficiency, access to novel structures. |

Exploration of Novel Catalytic Systems and Reaction Classes

The unique electronic and steric properties of phosphinic acids make them attractive candidates for use in catalysis, either as ligands for metal catalysts or as organocatalysts themselves.

Future research will likely focus on the design and synthesis of novel chiral phosphinic acid ligands for asymmetric catalysis . The butyl and phenyl groups on the phosphorus atom of this compound can be systematically modified to tune the steric and electronic environment around a metal center, potentially leading to catalysts with high enantioselectivity for a variety of organic transformations.